Journal Name:Nanoscale
Journal ISSN:2040-3364
IF:6.7
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nr
Year of Origin:2009
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2439
Publishing Cycle:Monthly
OA or Not:Not
Nanoscale ( IF 6.7 ) Pub Date: 2022-03-02 , DOI:
10.1007/s40097-022-00480-7
Reduced glutathione (GSH) is a major biomarker related to a variety of diseases including cancers, cardiovascular disease, liver damage, autism in children, and others. Although the human body can synthesize GSH, it falls well short of meeting the needs of all of the body's functions. Consuming GSH-containing meals may help in solving the problem of low GSH levels. As a result, the development of an effective probe for measuring GSH in foods, agricultural products, nutritional supplements, and other products is critical for food safety and disease diagnostic. This, in turn, leads to the creation of metal–organic frameworks (MOFs) as nanoporous sensors for sensing of GSH in complicated samples such as urine, human serum samples, various foods, and vegetables, etc. Unfortunately, widely utilized sensors have numerous drawbacks such as selectivity, sensitivity, detection speed, simplicity, and so on. As a result, there is a great demand for the upgrading of extremely sensitive, selective, fast, and robust biosensors for GSH measurement. Presently, the structural design of MOFs has piqued the interest of researchers for detection of GSH owing to its remarkable and adaptable qualities such as high sensitivity, excellent selectivity in clinical samples, food components, agriculture goods, nutritional supplements, and so on. The methods and tactics for measuring GSH utilizing MOFs-based sensors, such as fluorescent, colorimetric, electrochemical, and ratiometric sensors, are summarized. In addition, detail explanation regarding synthesis of MOFs, fabrication of DNA conjugated MOFs, and enzyme-functionalized MOFs for specific sensing of GSH has been explored. Development of novel strategies for selective sensing of GSH with respect to all categories has been summarized. Remarkably, the low detection limit for GSH in the M to nM range was demonstrated by surface nanoarchitectured MOFs-centered biosensors. Finally, current challenges and future prospects for advanced applications of MOFs-based biosensors are highlighted. Eventually, this review may aid both academic and industrial researchers in the rational development of MOFs-based biosensors for GSH sensing.Graphical abstractSurface architectured MOFs mediated biosensor for reduced glutathione sensing.
Nanoscale ( IF 6.7 ) Pub Date: 2022-09-20 , DOI:
10.1007/s40097-022-00513-1
Because the skin is the first organ to be impacted by radiation, keratinocytes (HaCaT cells) are frequently used as an in vitro model for testing potential radioprotective agents. Melanin extracted from squid ink was considered an antioxidant compound and a possible radioprotector. In this study, nanomelanin was prepared at a size of 100–200 nm from isolated squid melanin. The zeta potential of melanin nanoparticles and the functional groups on their surface were investigated. The antioxidant activity of nanomelanin was examined by the DPPH method. Keratinocyte cells were incubated with or without melanin particles for 24 h before being irradiated in various doses. The radioprotective properties of nanomelanin after 3 days post-radiation were examined by cell survival rates. Treatment with nanomelanin enhances the percentage of cell viability by 10%, depending on the dose of radiation. At 2 days post-radiation, cell groups treated with nanomelanin were reduced to the transcription levels of gene coding BAX, TNF-α, and Caspase 3 for the cellular apoptosis process at various doses (3–5 Gy) of radiotherapy in comparison with control and eliminated the apoptotic cell rate as analyzed by flow cytometry methods. Furthermore, at 3 Gy, melanin nanoparticles promoted the transcription level gene coding SOD1 enzyme by 3.4 folds compared to control.Graphical abstract
Nanoscale ( IF 6.7 ) Pub Date: 2022-02-26 , DOI:
10.1007/s40097-022-00479-0
From its inception, an astonishing movement has been made in the architecture and fabrication of a fresh category of nanostructured material acknowledged as luminescent metal–organic frameworks (MOFs). Luminescent MOFs are self-assembled nanostructure by coordinating suitable metal cations or clusters and ideal organic linkers, which exhibited an abundance of merits for sensing of interest of analytes, such as chemicals, metal ions, biomarkers, etc. Herein, tunable surface morphology and diverse functionality of luminescent MOFs offer high sensitivity, high selectivity, good stability, recyclability, real-time applicability, etc. Additionally, the accessible porosity and luminescence property of nanostructured MOFs provides the transducing potential from host–guest chemistry to recognizable improvement in nanosize MOFs luminescence. Therefore, in this review article, we have summarized the nanostructured design of MOFs-based luminescent sensors for chemical and metal ions sensing. At first, the requirement of monitoring of chemical residues and metal ions exposure has been discussed that demonstrates the topical necessity for the chemical and metal ions recognition. Afterward, the current trends of MOFs-centered sensors, synthesis types, and their properties have been elaborated in brief. It revealed that several theoretical sensing mechanisms, such as electron transfer, energy transfer, ligand interaction, overlapping effect, oscillation effect, inner filter effect, decomposition, etc., are accountable for sensing of metal ions and chemical residues. The applications of nano-architectured MOFs-based luminescent sensors for chemical as well as metal ions sensing have been illustrated, which exhibit the lowest detection limit (μM–nM) for both metal ions and chemicals. Interestingly, the nanostructured MOFs relied on luminescent sensors that exhibited high sensitivity and selectivity for the chemical and metal ions in presence of diverse interfering substances. Surface functionality presented on the surface of nano-size MOFs, types of ligands, and selected metal ions provides precise recognition of real-time samples containing metal ions and chemicals. On the whole, the nanostructured design of a MOFs-based luminescent sensor will release a fresh preference for sensing of a target analyte.Graphical abstract
Nanostructured metal-organic frameworks based luminescent sensor for chemical and metal ions sensing
Nanoscale ( IF 6.7 ) Pub Date: 2022-02-04 , DOI:
10.1007/s40097-022-00471-8
A novel environmentally friendly polymer-based catalytic system was fabricated for the synthesis of biologically active pyrazolopyridine derivatives. Nanocatalyst was fabricated in three-step including (I) synthesis of the copper ferrite magnetic nanoparticles (MNPs) via co-precipitation method, (II) graft copolymerization of acrylonitrile onto acacia gum (AG) backbone using ammonium persulfate (APS) as an initiator, and N, N'-methylene bisacrylamide (MBA) as a crosslinker in combination with as-prepared copper ferrite, and (III) modification reaction of the as-prepared hydrogel using hydroxylamine hydrochloride reagent to achieve acacia gum-grafted- polyamidoxime/CuFe2O4 (AG-g-PAO/CuFe2O4) hydrogel nanocatalyst. The fabricated hydrogel nanocatalyst was well characterized by different techniques. The results revealed that the fabricated hydrogel nanocatalyst exhibited high thermal stability with ~ 40% char yield at 800 °C. The existence of many acidic and basic sites such as hydroxyl, carboxylic acid, amidoxime, amide, as well as Cu2+ in three-dimensional cross-linked structure caused it was showed a great catalytic performance in the pyrazolopyridine derivatives synthesis. The various corresponding products were synthesized in remarkable yields (90–97%) without difficult work-up procedure in short reaction times (15–40 min). Furthermore, the hydrogel catalyst showed superparamagnetic behavior, so it could be magnetically collected from the reaction mixture and recycled for at least five successive cycles without considerable loss of activity.Graphical abstract
Nanoscale ( IF 6.7 ) Pub Date: 2023-02-06 , DOI:
10.1007/s40097-023-00524-6
The use of agricultural pesticides in modern agriculture has permitted enormous and reliable production. The organophosphorus pesticide fenitrothion (FT) is widely used in agricultural regions and has been related to detrimental effects on human health. We constructed an electrochemical sensor that detects fenitrothion (FT) using one-dimensional (1D) Pr2(WO4)3 nanorods (PWO) incorporated reduced graphene oxide (RGO) electrocatalyst that was synthesized hydrothermally. The PWO nanorods are finely embedded on the RGO nanosheet, according to powder XRD, FESEM, EDS, HRTEM, XPS, and micro-Raman studies. The PWO/RGO electrochemical behavior towards FT was studied by the different electrochemical characterization approaches [CV, DPV, AMP(i–t)]. Our proposed PWO/RGO sensor exhibited a linear range of 0.01–313 µM and an LOD of 0.0054 µM in AMP(i–t). The estimation of FT in different water samples proves the usefulness of the PWO/RGO sensor.Graphical abstract
Nanoscale ( IF 6.7 ) Pub Date: 2023-01-03 , DOI:
10.1007/s40097-022-00521-1
Cobalt-based Layered double hydroxides (Co-LDHs) through designing composite nanostructures and heterogenous junctions, has absorbed an increased concern for dual-function applications including electrochemical sensing and energy devices. Herein, the g-C3N4 and GO are applied as two-dimensional (2D) scaffolds for one-pot synthesis of 2D α/β-Co(OH)2 phase junction (α/β-Co(OH)2/g–C3N4/rGO, denoted as CCG) in dopamine sensing and oxygen evolution reaction (OER). The coexist of hetero-phase structure (α and β-Co(OH)2) toward crystalline phase has been confirmed by various techniques. Dependent on hetero-phase structural and compositional characteristics of CCG, CCG has revealed excellent electrochemical performance: a ranking sensing response to dopamine with ppb-level sensitivity and wide detection range; and high electrocatalytic ability (38.02 mV dec−1) with more stable catalytic capacity toward oxygen evolution reaction (OER). The above considerable potentials for CCG ascribes to the synergistic effect of heterostructure, phase structure along with defect of α/β-Co(OH)2.
Nanoscale ( IF 6.7 ) Pub Date: 2022-10-13 , DOI:
10.1007/s40097-022-00516-y
Organophosphates (OPs) being the most widely used (~ 36%) pesticides, are infamous for presence of their traces in surface waters and serious health hazards to humans and animals. Hence, rapid, efficient, easy to use, and cost-effective methods must be explored for their remediation in contaminated waters. Amongst the different pesticide removal methods, adsorption is extensively used as it is economic unit process which is easy to operate and renders no residual by-product. Moreover, nano-sized adsorbents with novel physico-chemical properties may even be more effectively employed for sorptive removal of OPPs in contaminated waters. The review provides an overview of organophosphate pesticides (OPPs) in terms of usage, environmental contamination, and toxicity. Nanomaterials (e.g., carbon nano-structures, metal nanoparticles and oxides, quantum dots, and metal organic frameworks) categorized into inorganic, organic, and hybrid nanomaterials employed for adsorptive removal of OPPs from aqueous phase have been discussed. The parameters that determine their adsorption efficiency have been discussed, calculated, and compared for different nanostructures. The operating mechanisms behind adsorption of OPPs on nanomaterials are mainly electrostatic interactions, H-bonding, and Π-Π stacking (carbon-based nanomaterials), and exchange or sharing of electrons between vacant active site of nanocomposite and OPP molecules (in case of hybrid materials). Diffusion mechanism and rate-limiting steps have been explored via intra-particle diffusion model. The factors influencing the efficiency of adsorbents such as pH, temperature, adsorbent concentration, and incubation time have also been included. The review further recapitulates the details of thermodynamic studies of adsorption process which give information about the spontaneity and exothermic/endothermic nature of the process. The review concludes with summary and future prospects of sorptive removal of OPPs in water.Graphical abstractAdsorption of OPPs onto different nanosorbents via variety of interactions
Nanoscale ( IF 6.7 ) Pub Date: 2022-06-23 , DOI:
10.1007/s40097-022-00501-5
Current and future diagnostics urgently need imaging agents that are non-toxic and superior to clinically used small molecule dyes. Herein, we have developed luminescent green light-emitting carbon dots (GCDs) via a single-step hydrothermal reaction using a low-cost chemical precursor, p-toluenesulfonic acid. The GCDs exhibit excitation-independent fluorescence (FL) emission with the photoluminescence quantum yield of 70% and no FL quenching up to 1.25 mg/mL. The GCDs exhibit negligible cytotoxicity up to 250 µg/mL concentration in RAW 264.7 cells. Interestingly, GCDs exhibit an excitation-independent and concentration-dependent fluorescence emission behaviour. In vitro, the peak emission was obtained at 520 nm using the excitation at 430 nm. Whereas FL intensity increased with increasing concentration up to 1.25 mg/mL and a sharp decrease in FL intensity is observed upon further increasing the concentration of GCDs. Upon subcutaneously injecting the GCDs into a euthanized mouse, a similar concentration-dependent FL behaviour is evident. Background autofluorescence hinders the use of the GCDs at 420 nm excitation, however, a strong FL emission at 520 nm can be obtained by exciting subcutaneously injected GCDs at 465 nm—demonstrating excitation-independent emission characteristics. The above results indicate the potential of the non-toxic, low-cost carbon dots for diverse bioimaging applications.Graphical abstractUltra-bright green-emitting carbon dots (GCDs) with photoluminescence quantum yield of 70% were synthesized using p-toluenesulfonic acid and ethylenediamine as precursors. The GCDs were subcutaneously injected into fresh mouse cadaver for fluorescence (FL)bioimaging, showing dose-dependent FL intensity behaviour.
Nanoscale ( IF 6.7 ) Pub Date: 2022-05-18 , DOI:
10.1007/s40097-022-00495-0
Fe/Zn metal organic nanosheet (B-FeZn) was prepared using 1,4-benzenedicarboxylic acid and triethylamine. B-FeZn showed a remarkable trace-level lead (II) (Pb2+) adsorption performance. The removal rates reached ≥ 98% within 60 min. After five adsorption/desorption cycles, the adsorption capacity of B-FeZn for Pb2+ was decreased by 17.10%. Langmuir isothermal model and pseudo-second-order kinetic model were applied to define the purification process via the adsorption with high fitting degrees. The maximum adsorption capacity reached 215.90 mg·g−1. The prepared B-FeZn material exhibits a remarkable performance, with a fast adsorption rate and a prominent regeneration performance, in the adsorption for trace Pb2+, providing a novel Pb2+ adsorbent with a bright future in the Pb2+ removal in industrial production.Graphical abstract
Nanoscale ( IF 6.7 ) Pub Date: 2023-04-19 , DOI:
10.1007/s40097-023-00528-2
Artemisia turcomanica extract was utilized to green synthesize Ag, ZnO, and Ag-doped ZnO nanoparticles (NPs). The aim of this research was to assess the anticancer activity of these NPs against AGS gastric cancer cells. Ag-doped ZnO, undoped ZnO, and Ag NPs were synthesized and characterized by X-ray powder diffraction, UV–visible spectroscopy, Field Emission Scanning Electron Microscope, Fourier Transform Infrared Spectrometer, Transmission Electron Microscopy, and zeta potential. The anti-proliferative activity of the biogenic synthesized NPs was evaluated against AGS cancer cells. Apoptosis induction and cell cycle arrest were determined using flow cytometry. The expression levels of Caspase 3 (CASP3), Caspase 9 (CASP9), BCL2-associated X (BAX), and BCL2 apoptosis regulator (BCL2) genes were measured by qRT-PCR. The size of the ZnO, Ag, and Ag-doped ZnO NPs is estimated between 24 and 45, 17 and 31, and 11 and 49 nm, respectively. The zeta potential values of Ag, ZnO, and Ag-doped ZnO NPs were measured – 17.05 ± 0.36, – 17.60 ± 0.42, and – 16.20 ± 0.56 mV, respectively, which indicates the proper stability of NPs. The spherical synthesized NPs and plant extract showed a cytotoxic effect on AGS cancer cells. Inhibitory concentration (IC50) values of the extract, Ag, ZnO, and Ag-doped ZnO NPs were 234.65, 18.32, 9.15, and 5.31 μg/mL, respectively, which indicated great anticancer activity of Ag-doped ZnO NPs. Early apoptosis induced by treatment using extract, Ag, ZnO, and Ag-doped ZnO NPs were 3.26, 5.86, 15.40, and 11.3%, and 7.05, 15.5, 11.10, and 23.55% of the cells were engaged in late apoptosis, respectively. This indicated the ideal apoptotic effects of Ag-doped-ZnO NPs. The biosynthesized Ag-doped-ZnO NPs also could arrest the AGS cells in the sub-G1 phase of the cell cycle. The Ag-doped-ZnO NPs could significantly up-regulate the expression of pro-apoptotic (CASP3, CASP9, BAX) and down-regulate the expression of BCL2 genes compared to other treated groups (P < 0.001). These findings confirmed that the synthesized biogenic NPs are good candidates for cancer therapy in the biomedical field as an anticancer agent.Graphical abstractThe biogenic synthesis of Ag-doped ZnO nanoparticles was performed using Artemisia turcomanica extract. For the synthesis of Ag-doped ZnO NPs, Zinc acetate was mixed with AgNO3. Then, A. turcomanica extract was added. The color change of the solution indicated the synthesis of Ag-doped ZnO NPs. After cellular uptake of Ag-doped ZnO nanoparticles into the cancer cells, ROS generation, mitochondrial damage, apoptosis induction, and cell cycle arrest in sub-G1 occurred.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.00 | 137 | Science Citation Index Science Citation Index Expanded | Not |
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